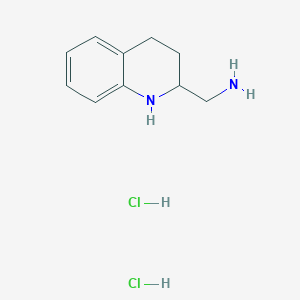

![molecular formula C12H16ClNO2 B1421931 2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide CAS No. 1184431-05-7](/img/structure/B1421931.png)

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide

Overview

Description

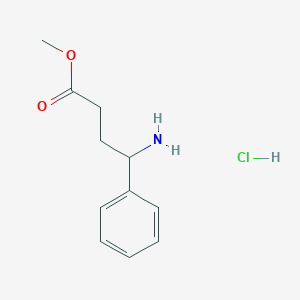

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide is a chemical compound with the CAS Number: 1184431-05-7 . It has a molecular weight of 241.72 . The IUPAC name for this compound is 2-chloro-N-[2-(ethoxymethyl)benzyl]acetamide . It is stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO2/c1-2-16-9-11-6-4-3-5-10(11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. The compound’s structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

This compound is an oil that is stored at room temperature . The compound has a molecular weight of 241.72 .Scientific Research Applications

Metabolism and Environmental Fate

2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide, known as acetochlor, is primarily used as a pre-emergent herbicide in agriculture. Research has focused on understanding its metabolism in biological systems and its environmental fate. In a study comparing the metabolism of chloroacetamide herbicides in liver microsomes of humans and rats, acetochlor was found to undergo metabolic activation involving complex pathways, potentially contributing to its carcinogenicity observed in animal models (Coleman et al., 2000). Another study highlighted the synthesis and radiosynthesis of acetochlor for investigations into its metabolism and mode of action (Latli & Casida, 1995).

Herbicidal Activity and Resistance

Research into acetochlor's herbicidal activity and resistance mechanisms in various plant species has provided insights into its agricultural applications. Studies have shown differential metabolism of acetochlor in tolerant and sensitive plant species, indicating that faster metabolism in tolerant plants like corn (Zea mays) may contribute to their resistance. This suggests a selective mechanism whereby acetochlor's toxicity towards weeds is maximized while minimizing damage to crops (Jablonkai & Dutka, 1985).

Environmental Impact and Remediation

Studies have also focused on acetochlor's impact on the environment, particularly its persistence and mobility in soil and water systems. Research has documented its occurrence in the hydrologic system across the Midwestern United States, revealing its widespread presence in rain and stream samples following agricultural application, although concentrations were generally below levels of concern for public water supplies (Kolpin et al., 1996). Another study explored the role of a cytochrome P450 system in the biodegradation of acetochlor by Rhodococcus sp., suggesting potential strategies for bioremediation of contaminated environments (Wang et al., 2015).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-N-[[2-(ethoxymethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-2-16-9-11-6-4-3-5-10(11)8-14-12(15)7-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJBLDGMVUOXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)

![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)

![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)

amine dihydrochloride](/img/structure/B1421867.png)